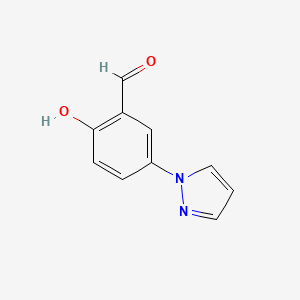

2-Hydroxy-5-pyrazol-1-ylbenzaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Hydroxy-5-pyrazol-1-ylbenzaldehyde is a compound of interest due to its potential applications in various fields of chemistry and biology. Its significance lies in its structural features, which allow it to participate in a range of chemical reactions leading to the synthesis of heterocyclic compounds with promising biological activities.

Synthesis Analysis

The synthesis of related pyrazole derivatives often involves multicomponent reactions, showcasing the versatility of these compounds in organic synthesis. For example, the synthesis of 1‐(Alkoxycarbonyl)methylene‐1,3‐dihydroisobenzofurans and 4‐(Alkoxycarbonyl)benzo[c]pyrans through oxidative Pd-catalyzed cyclization/alkoxycarbonylation of 2-alkynylbenzaldehydes highlights the role of palladium catalysis in forming complex structures from simple precursors (Bacchi et al., 2004).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives, including 2-Hydroxy-5-pyrazol-1-ylbenzaldehyde, is crucial for understanding their reactivity and biological activity. X-ray diffraction analysis is often employed to determine the precise structure of these compounds, providing insights into their stereochemistry and electronic properties.

Chemical Reactions and Properties

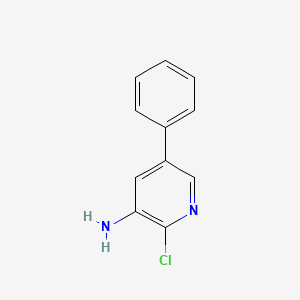

Pyrazole derivatives undergo a variety of chemical reactions, including cyclization, oxidation, and multi-component reactions. These reactions are essential for the synthesis of novel compounds with potential applications in material science and pharmaceuticals. For instance, the efficient generation of biologically active H-pyrazolo[5,1-a]isoquinolines via multicomponent reactions illustrates the synthetic utility of pyrazole derivatives (Chen & Wu, 2010).

Applications De Recherche Scientifique

Multicomponent Reactions and Biological Activity

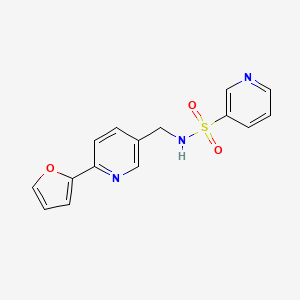

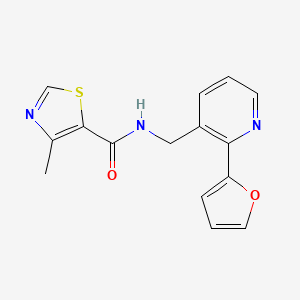

2-Hydroxy-5-pyrazol-1-ylbenzaldehyde has been utilized in multicomponent reactions for the efficient generation of biologically active compounds. For instance, a reaction involving 2-alkynylbenzaldehyde, sulfonohydrazide, alcohol, and α,β-unsaturated aldehyde or ketone yielded diverse H-pyrazolo[5,1-a]isoquinolines with promising activities as CDC25B inhibitor, TC-PTP inhibitor, and PTP1B inhibitor (Chen & Wu, 2010).

Fluorescent Chemosensors

The compound has also been incorporated into fluorescent chemosensors for the detection of metal ions. A specific example is the synthesis of a novel pyrazoline derivative, synthesized by reacting (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one with 2-Hydrazinylbenzo[d]thiazole, which demonstrated on-off fluorescence chemosensor properties for the determination of Fe3+ ion in solution (Khan, 2020).

Medicinal Applications

In the realm of medicinal chemistry, 2-Hydroxy-5-pyrazol-1-ylbenzaldehyde has been a key intermediate in the synthesis of compounds with potential anti-HIV activity. A study detailed the preparation of pyrazoline derivatives from piperidyl chalcones, synthesized by condensing 4-piperidin-1-ylbenzaldehyde with acetylthiophenes, which showed significant anti-HIV activity without cytotoxic effects in primary human cells (Rizvi et al., 2012).

Photochromic Properties

Furthermore, compounds containing the pyrazolone-ring unit, synthesized using 2-Hydroxy-5-pyrazol-1-ylbenzaldehyde, have been investigated for their reversible photochromic properties. These compounds exhibit a change in color under UV light irradiation and revert to their original state upon heating, demonstrating potential applications in photo-switchable materials (Xie et al., 2009).

Antimicrobial and Antioxidant Properties

The antimicrobial and antioxidant properties of pyrazole fused pyran analogues synthesized from 2-Hydroxy-5-pyrazol-1-ylbenzaldehyde have been explored. These compounds exhibited significant in vitro activity against various strains of bacteria and fungi, alongside their ability to scavenge DPPH and hydroxyl free radicals, hinting at their potential use in pharmaceutical applications (Gurunanjappa et al., 2016).

Propriétés

IUPAC Name |

2-hydroxy-5-pyrazol-1-ylbenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c13-7-8-6-9(2-3-10(8)14)12-5-1-4-11-12/h1-7,14H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKFXAWBSICRZHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=CC(=C(C=C2)O)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydroxy-5-pyrazol-1-ylbenzaldehyde | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(4-fluorobenzyl)urea](/img/structure/B2495136.png)

![(E)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2495139.png)

![4-(2-Azabicyclo[2.2.1]heptan-2-ylmethyl)quinoline](/img/structure/B2495141.png)

![3-(4-Fluorophenyl)-6-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2495143.png)

![(3R,4As,8aR)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-3-carboxylic acid](/img/structure/B2495151.png)

![N-(4-chlorophenyl)-1-methyl-2-[(4-methylphenyl)sulfanyl]-1H-indole-3-carboxamide](/img/structure/B2495158.png)

![(2Z,4E)-4-[(dimethylamino)methylidene]pent-2-enedinitrile](/img/structure/B2495159.png)